tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
“tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” is a chemical compound with the CAS Number: 1209488-61-8. It has a molecular weight of 372.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H24N4O4/c1-19(2,3)27-18(25)22-9-10-23-15(12-22)11-16(21-23)20-17(24)26-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,20,21,24) .Scientific Research Applications
Synthesis and Reactivity
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This research outlines a methodology for acylating tert-butyl enoates with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This demonstrates the potential of tert-butyl pyrazole derivatives in synthesizing complex molecules with specific functional groups (Iminov et al., 2015).
Reactivity of Pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one Derivatives : Investigating the reactivity of pyrazolo-triazine derivatives, this study showcases the acylation of amino groups, leading to the formation of various amides. This highlights the chemical versatility of tert-butyl pyrazole derivatives in producing a range of compounds (Mironovich & Shcherbinin, 2014).
Ugi Reaction with tert-ButylIsocyanide : Demonstrates the utility of tert-butyl amides from Ugi reactions in cyclizing into dihydropyrazolo[1,5-a]pyrazine diones under microwave irradiation, showcasing a novel application in synthesizing complex heterocyclic structures (Nikulnikov et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)27-18(25)22-9-10-23-15(12-22)11-16(21-23)20-17(24)26-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYHOZPPIOODKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)NC(=O)OCC3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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